Zapotin is a natural product found in Casimiroa tetrameria, Primula veris, and Casimiroa edulis with data available.
Zapotin
CAS No.: 14813-19-5
Cat. No.: VC21335480
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14813-19-5 |
---|---|
Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | 2-(2,6-dimethoxyphenyl)-5,6-dimethoxychromen-4-one |
Standard InChI | InChI=1S/C19H18O6/c1-21-12-6-5-7-13(22-2)18(12)16-10-11(20)17-14(25-16)8-9-15(23-3)19(17)24-4/h5-10H,1-4H3 |
Standard InChI Key | PBQMALAAFQMDSP-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC |
Melting Point | 150 - 151 °C |
Physical and Chemical Properties
Chemical Structure Details
The chemical structure of zapotin has been confirmed through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. With a molecular weight of 342.35 g/mol, zapotin's structure features a flavone backbone with four methoxy groups strategically positioned to enhance its biological activity .
Chemical Reactivity
Zapotin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for modifying its chemical structure and potentially enhancing its biological activity. The compound's reactivity profile contributes to its interaction with biological systems and underlies its mechanisms of action in cancer prevention and treatment.
Biological Activity and Mechanisms of Action
Anticancer Properties
Research indicates that zapotin may induce cellular differentiation, apoptosis, and cell cycle arrest in cancer cells. For instance, studies using cultured HL-60 promyelocytic cells demonstrated that zapotin can effectively trigger these processes, establishing it as a potential candidate for cancer therapy . The compound has shown potent activity against various cancer cell lines, with particularly promising results in colon cancer models.
Cell Cycle Effects
Cell cycle analysis demonstrates that zapotin treatment results in a significant accumulation of cells in the G2-M phase, with a concomitant decrease of cells in the G0-G1 phase. This effect has been documented in HT-29 colon cancer cells treated with 1 μM zapotin for 18, 24, and 48 hours . This cell cycle arrest capability represents one of the primary mechanisms through which zapotin exerts its anticancer effects.
Antioxidant Activity
Zapotin exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress associated with chronic diseases, including cancer. Studies suggest that zapotin can effectively scavenge free radicals, thereby preventing cellular damage and contributing to its chemopreventive properties by neutralizing potentially damaging oxidative species before they can initiate carcinogenesis.
Research on Anticancer Activity
Skin Cancer Prevention Studies
Comparative Studies and Unique Features
Comparison with Other Flavonoids
Zapotin is unique among polymethoxyflavones due to its rare chemical structure with a single oxygen atom in the C2' position. The methoxylated flavones as a subclass of flavonoids may have chemopreventive properties superior to other flavonoid compounds, positioning zapotin as a particularly promising member of this family .
Structure-Activity Relationship
The tetramethoxylated structure of zapotin appears to be critical for its biological activity. Research suggests that the specific positioning of the methoxy groups on the flavone skeleton contributes significantly to its ability to interact with cellular targets and influence cancer-related signaling pathways.
Research Data and Experimental Findings
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | HL-60 promyelocytic cells | Induces differentiation, apoptosis, and cell cycle arrest |
In Vitro | HT-29 colon cancer cells | IC50 = 2.74 × 10^-7 M; G2-M phase cell cycle arrest |
In Vitro | SW480, SW620 colon cancer lines | Enhanced apoptosis rates compared to control |
In Vivo | Mouse skin carcinogenesis (anti-initiation) | Reduced tumor multiplicity: control 16.75±6.70 vs. 6.90±4.87 (10 μmol) |
In Vivo | Mouse skin carcinogenesis (anti-promotion) | Reduced tumor multiplicity: control 16.75±6.70 vs. 5.85±3.96 (5 μmol) |
In Vivo | Azoxymethane-induced colon ACF | Reduced ACF: control 14.0±2.3 vs. 4.6±1.4 (10 mg/kg BW) |
Mechanism | NF-κB inhibition | Suppresses tumor promoter activity in HepG2 cells |
Mechanism | Hexosaminidase preservation | Prevents enzyme loss in colon of AOM-treated mice |
Tumor Latency Effects
Table 2: Effect of Zapotin on Tumor Latency in Mouse Skin Carcinogenesis Model
Treatment Schedule | Zapotin Dose | Time to First Tumor (days) |
---|---|---|
Control | - | 67.0±12.3 |
Anti-initiation | 1 μmol | 75.4±16.0 |
Anti-initiation | 5 μmol | 73.5±9.20 |
Anti-initiation | 10 μmol | 78.7±15.0 |
Anti-promotion | 1 μmol | 81.5±23.3* |
Anti-promotion | 5 μmol | 87.5±17.6** |
Anti-promotion | 10 μmol | 80.9±21.9* |
Anti-initiation/promotion | 1 μmol | 70.2±13.2 |
Anti-initiation/promotion | 5 μmol | 76.0±24.2 |
Anti-initiation/promotion | 10 μmol | 74.1±21.0 |
*Marginally extended compared to control
**Significantly extended compared to control
Future Research Directions
Clinical Translation Challenges
Despite the promising preclinical findings, several challenges remain before zapotin can be translated into clinical applications. These include optimizing delivery methods, determining effective dosing regimens in humans, and conducting comprehensive toxicology studies to ensure safety for long-term administration.
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